molecular formula C24H46O2Si B196357 Eldecalcitol Intermediate CD CAS No. 144848-24-8

Eldecalcitol Intermediate CD

Katalognummer B196357
CAS-Nummer: 144848-24-8
Molekulargewicht: 394.7 g/mol
InChI-Schlüssel: SSBPDZGZFAVZPC-IUBSTNSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eldecalcitol Intermediate CD is a vital component used in the compound industry . It plays a crucial role in the synthesis of Eldecalcitol, a drug used for the research of osteoporosis and other bone-related disorders .


Synthesis Analysis

Eldecalcitol was initially synthesized in a linear manner . The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%) . A convergent approach was developed based on the Trost coupling reaction . Although the overall yield of the convergent synthesis was better than that of the linear synthesis, significant improvements were still necessary .


Molecular Structure Analysis

Eldecalcitol [1a,25-DIHYDROXY-2ß- (3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position .


Chemical Reactions Analysis

The process development for the practical production of eldecalcitol is described in a paper . The biomimetic synthesis was adopted for the practical production and has been used in industrial-scale preparations .


Physical And Chemical Properties Analysis

Eldecalcitol has a molecular weight of 490.72 and a molecular formula of C30H50O5 .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment and Fracture Prevention

Eldecalcitol has been demonstrated to significantly improve bone mineral density and reduce the risk of osteoporotic fractures. A randomized, double-blind study comparing eldecalcitol with alfacalcidol found that eldecalcitol was more efficacious in preventing vertebral and wrist fractures in patients with osteoporosis who had sufficient levels of vitamin D. This efficacy was attributed to eldecalcitol's ability to reduce turnover markers and enhance bone mineral density more effectively than alfacalcidol. The study concluded that eldecalcitol is a superior option for preventing osteoporotic fractures, highlighting its potential as a valuable therapeutic agent in managing osteoporosis (Matsumoto et al., 2011).

Cancer Research

Research has explored eldecalcitol's role in inhibiting the progression of oral cancer. A study investigating the effects of eldecalcitol on oral squamous cell carcinoma found that it significantly inhibited the proliferation and migration of cancer cells, blocked the cell cycle in the G0/G1 phase, and enhanced apoptosis. These effects were mediated through the suppression of glutathione peroxidase-1 expression, indicating eldecalcitol's potential as an anti-cancer agent. This finding provides new insights into eldecalcitol's application beyond bone health, suggesting its utility in cancer treatment strategies (Lu et al., 2021).

Bone Defect Restoration

Eldecalcitol has been evaluated for its effectiveness in bone defect restoration. An experimental study on rats showed that systemic administration of eldecalcitol combined with guided bone regeneration improved new bone formation, demonstrated by an increased bone volume/tissue volume ratio and accelerated mineralization. Eldecalcitol was found to suppress osteoclastic bone resorption, reduce the expression of bone resorption markers, and promote bone maturation, suggesting its utility in enhancing bone defect restoration (Han et al., 2017).

Diabetes Prevention

A study assessing eldecalcitol's impact on the development of type 2 diabetes in individuals with impaired glucose tolerance revealed that, although eldecalcitol did not significantly reduce the incidence of diabetes, it suggested a potential beneficial effect on people with insufficient insulin secretion. This indicates eldecalcitol's potential role in diabetes prevention, highlighting the need for further research to understand its effects on glucose metabolism and insulin secretion (Kawahara et al., 2022).

Safety And Hazards

Eldecalcitol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Eldecalcitol has potent biological effects on bone disease such as osteoporosis . It significantly lowered vertebral fracture risk, increased bone mineral density, but also had a higher risk of hypercalciuria . Further large-scale trials should be conducted to verify the long-term effects and safety of Eldecalcitol in osteoporosis .

Eigenschaften

IUPAC Name

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPDZGZFAVZPC-IUBSTNSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eldecalcitol Intermediate CD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.